Increased Lipophilicity (LogP) vs. Unsubstituted and 5-Methylthio Analogs
The target compound exhibits a higher calculated LogP (2.78 ) compared to both the unsubstituted parent thiophene-2-carboxylic acid (LogP 1.43–1.57 [1]) and the 5-methylthio analog (XLogP 2.3 [2]). This quantifiable increase in lipophilicity is a direct consequence of the ethylthio substituent and is a critical parameter for modulating membrane permeability and target engagement in drug discovery programs.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: 1.43–1.57; 5-(Methylthio)thiophene-2-carboxylic acid: 2.3 (XLogP) |
| Quantified Difference | Target compound LogP is 1.21–1.35 units higher than parent acid and 0.48 units higher than 5-methylthio analog. |
| Conditions | In silico calculation (Hit2Lead database) / ALOGPS / XLogP |
Why This Matters
LogP is a key design parameter for optimizing a compound's ADME properties; the specific LogP of this compound offers a distinct, quantifiable alternative to other thiophene scaffolds in SAR exploration.
- [1] Human Metabolome Database (HMDB). Thiophene-2-carboxylic acid (HMDB0259027). View Source
- [2] Basechem. 5-(甲基硫代)噻吩-2-甲酸 (5-(Methylthio)thiophene-2-carboxylic acid) Calculated Properties. View Source
